3-Amino-5-methoxy-1H-pyrazole-4-carboxamide
CAS No.: 111375-25-8
Cat. No.: VC20852518
Molecular Formula: C5H8N4O2
Molecular Weight: 156.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111375-25-8 |
|---|---|
| Molecular Formula | C5H8N4O2 |
| Molecular Weight | 156.14 g/mol |
| IUPAC Name | 3-amino-5-methoxy-1H-pyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C5H8N4O2/c1-11-5-2(4(7)10)3(6)8-9-5/h1H3,(H2,7,10)(H3,6,8,9) |
| Standard InChI Key | IYCFIZNNSUHJFR-UHFFFAOYSA-N |
| Isomeric SMILES | COC1=NNC(=C1C(=O)N)N |
| SMILES | COC1=C(C(=NN1)N)C(=O)N |
| Canonical SMILES | COC1=NNC(=C1C(=O)N)N |
Introduction
3-Amino-5-methoxy-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which is known for its diverse biological activities and applications in pharmaceuticals. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms, and they have been extensively studied for their potential therapeutic benefits.
Synthesis Methods
The synthesis of 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide typically involves multi-step reactions starting from simpler pyrazoles or related compounds. Common methods include:
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Condensation Reactions: These involve combining appropriate precursors under conditions that facilitate the formation of new bonds.
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Substitution Reactions: These are used to introduce specific functional groups onto the pyrazole ring.
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Amidation: This step involves converting carboxyl groups into carboxamides.
| Synthesis Step | Reaction Conditions | Yield |
|---|---|---|
| Condensation | High temperature with catalysts | Variable |
| Substitution | Mild conditions with nucleophiles | Moderate |
| Amidation | Acid chlorides or coupling agents | High |
Biological Activities
Pyrazoles have been explored for various biological activities due to their ability to interact with enzymes and receptors involved in disease processes.
Antimicrobial Activity
Some studies suggest that certain pyrazoles exhibit antimicrobial properties by inhibiting bacterial growth or interfering with viral replication mechanisms.
Anti-inflammatory Activity
Pyrazoles can act as anti-inflammatory agents by modulating inflammatory pathways, potentially reducing inflammation-related damage in tissues.
Anticancer Activity
Research has indicated that certain pyrazoles may possess anticancer properties through mechanisms such as apoptosis induction or cell cycle arrest in cancer cells.
Research Findings
Recent research on similar compounds within the pyrazole family highlights their potential therapeutic applications:
Table: Biological Activities of Related Pyrazoles
| Compound | Biological Activity |
|---|---|
| Pyazole Derivatives | Antimicrobial |
| Substituted Pyazolones | Anti-inflammatory |
| Aminopyrazone Derivatives | Potential Anticancer Agents |
While specific data on "3-Amino-5-methoxy-1H-pyazolecarboxamide" might be limited due to its specialized nature, related compounds provide insights into possible avenues for further investigation.
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